Radical Abstraction Kinetics: α-Isomer Reactivity versus β-Isomer and Benzyl Bromide
In radical-mediated transformations, the α-isomer (1-phenethyl bromide) exhibits a 15.6-fold lower bromine atom abstraction rate constant compared to benzyl bromide, but reacts at a rate comparable to the β-isomer (2-phenethyl bromide). This quantifies the relative reactivity of the benzylic secondary bromide versus primary benzylic and non-benzylic analogues [1].
| Evidence Dimension | Absolute rate constant for bromine atom abstraction by Bu₃Sn• radical |
|---|---|
| Target Compound Data | k = 6.8 × 10⁷ M⁻¹ s⁻¹ at 353 K |
| Comparator Or Baseline | Benzyl bromide: k = 1.06 × 10⁹ M⁻¹ s⁻¹ (15.6× higher); 2-Phenethyl bromide (β-isomer): k = 6.8 × 10⁷ M⁻¹ s⁻¹ (1.0×, identical within experimental error) |
| Quantified Difference | k_benzyl / k_α-phenethyl = 15.6; k_β-phenethyl / k_α-phenethyl ≈ 1.0 |
| Conditions | Reaction with tributylstannyl radical (Bu₃Sn•) at 353 K, Arrhenius rate expression determination |
Why This Matters
This kinetic data enables precise prediction of reaction outcomes in radical chain processes, allowing synthetic chemists to select the appropriate bromide for controlled radical polymerization initiation or radical-mediated coupling steps.
- [1] Lamb, C. N., et al. (2004). Absolute Rate Constants for Reactions of Tributylstannyl Radicals with Bromoalkanes, Episulfides, and α-Halomethyl-Episulfides, -Cyclopropanes, and -Oxiranes: New Rate Expressions for Sulfur and Bromine Atom Abstraction. OSTI.GOV Technical Report. View Source
